molecular formula C23H25N3O3S B7685035 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B7685035
M. Wt: 423.5 g/mol
InChI Key: JKHPDZQSBYAHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonyl group attached to a 4-methylphenyl ring, a phenylethyl group, and a pyridin-4-ylmethyl group, making it a versatile molecule for scientific research.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-19-7-9-22(10-8-19)30(28,29)26(16-13-20-5-3-2-4-6-20)18-23(27)25-17-21-11-14-24-15-12-21/h2-12,14-15H,13,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPDZQSBYAHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine to form an intermediate sulfonamide. This intermediate is then reacted with pyridin-4-ylmethylamine and glycine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
  • N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide

Uniqueness

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.